molecular formula C4H7N3S B13330271 (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol

(1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol

Cat. No.: B13330271
M. Wt: 129.19 g/mol
InChI Key: WMHBAPFXFGRHIH-UHFFFAOYSA-N
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Description

(1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol typically involves the use of “click” chemistry, a popular method for creating 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst and a suitable solvent, such as water or an organic solvent .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The triazole ring and thiol group play crucial roles in this binding process, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Uniqueness: (1-Methyl-1H-1,2,3-triazol-5-yl)methanethiol is unique due to the presence of both the methyl and thiol groups. These functional groups enhance its reactivity and binding affinity in various chemical and biological processes. The combination of these groups also imparts unique physical and chemical properties, making it valuable in diverse applications .

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

(3-methyltriazol-4-yl)methanethiol

InChI

InChI=1S/C4H7N3S/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3

InChI Key

WMHBAPFXFGRHIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)CS

Origin of Product

United States

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